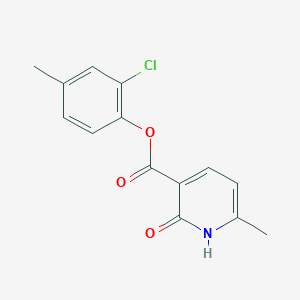![molecular formula C15H18ClNO2 B7593200 N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide, also known as AGN 210676, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropylcarboxamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide involves its interaction with various cellular targets such as ion channels, enzymes, and receptors. It has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. This inhibition leads to a decrease in the excitability of neurons, resulting in the alleviation of neuropathic pain. In addition, it has been demonstrated to inhibit the activity of angiogenic enzymes such as matrix metalloproteinases (MMPs), leading to a decrease in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), leading to a decrease in inflammation. In addition, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Furthermore, it has been demonstrated to modulate the activity of voltage-gated sodium channels, leading to a decrease in the excitability of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has several advantages for lab experiments. It has been shown to be a potent inhibitor of various cellular targets such as voltage-gated sodium channels and MMPs. In addition, it has been demonstrated to have low toxicity and high selectivity for its targets. However, there are some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide. One direction is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another direction is the investigation of its mechanism of action, which may lead to the discovery of new cellular targets for drug development. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its side effects.
Synthesemethoden
The synthesis of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide involves the reaction of 2-cyclopropylphenylamine with 3-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to alleviate neuropathic pain by modulating the activity of voltage-gated sodium channels.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-5-1-3-10(7-12)13-8-14(13)17-15(18)11-4-2-6-19-9-11/h1,3,5,7,11,13-14H,2,4,6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIRXKAZLMEVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2CC2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)

![Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)
![2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)

![N-(2-chloro-4-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593224.png)

![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)